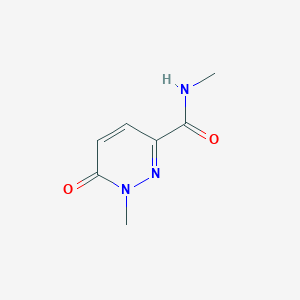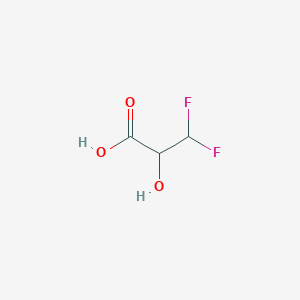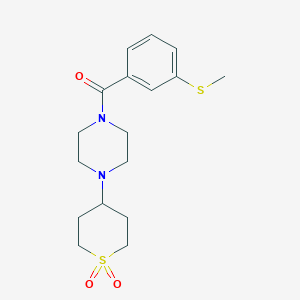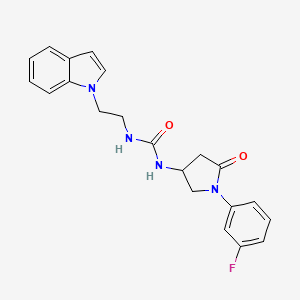
N-((5-cyclopropylpyridin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors (JAK inhibitors) and has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Applications De Recherche Scientifique
Sulfonamides in Pharmacological Research
Sulfonamides, including compounds structurally related to "N-((5-cyclopropylpyridin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide," have been investigated for their diverse pharmacological properties. These compounds are crucial in developing drugs with antibacterial, anticancer, anti-inflammatory, and antiviral activities. Research has focused on their role as carbonic anhydrase inhibitors (CAIs) for managing conditions such as glaucoma and as potential antitumor agents targeting tumor-associated isoforms CA IX/XII. The exploration of novel sulfonamides aims to identify selective antiglaucoma drugs, antitumor agents, and diagnostic tools, underscoring the significance of this structural motif in future drug development (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Analysis
The presence of sulfonamides in the environment, due to their extensive use in healthcare and veterinary medicine, poses potential hazards to human health. Studies have shown that sulfonamides in the biosphere, primarily from agricultural activities, can induce changes in microbial populations, potentially impacting human health on a global scale. Administrative measures have been deemed ineffective in reducing these risks, highlighting the need for continued research in this area (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical Methodologies
The development of analytical methods for detecting sulfonamides has been a focus of research, given their widespread use and potential environmental and health impacts. Capillary electrophoresis (CE) has emerged as a promising technique for the analysis of sulfonamides, offering advantages in terms of speed, sensitivity, and cost-effectiveness. This approach supports the quality control of pharmaceutical formulations, food analysis, and the examination of sulfonamides in biological fluids, contributing to the theoretical understanding and practical applications of CE in pharmaceutical and food analyses (Hoff & Kist, 2009).
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-2-14-5-6-15(20-14)21(18,19)17-9-11-7-13(10-16-8-11)12-3-4-12/h5-8,10,12,17H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJUCVLUDHLBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2966872.png)
![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2966876.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)

![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)


![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)

![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
